molecular formula C9H14ClN3O2S B12999590 5-Chloro-4-(diethylamino)pyridine-3-sulfonamide

5-Chloro-4-(diethylamino)pyridine-3-sulfonamide

Cat. No.: B12999590
M. Wt: 263.75 g/mol
InChI Key: IIEIVFNLDSDWMA-UHFFFAOYSA-N
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Description

5-Chloro-4-(diethylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H14ClN3O2S It is a derivative of pyridine, featuring a chloro group at the 5-position, a diethylamino group at the 4-position, and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(diethylamino)pyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, such as 4-(diethylamino)pyridine.

    Sulfonation: The sulfonamide group is introduced by reacting the chlorinated intermediate with sulfonating agents such as chlorosulfonic acid (HSO3Cl) or sulfur trioxide (SO3) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(diethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-4-(diethylamino)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(diethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the diethylamino group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)pyridine-3-sulfonamide: Lacks the chloro group at the 5-position.

    5-Chloro-4-(methylamino)pyridine-3-sulfonamide: Contains a methylamino group instead of a diethylamino group.

    5-Chloro-4-(diethylamino)pyridine-3-carboxamide: Features a carboxamide group instead of a sulfonamide group.

Uniqueness

5-Chloro-4-(diethylamino)pyridine-3-sulfonamide is unique due to the presence of both the chloro and diethylamino groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C9H14ClN3O2S

Molecular Weight

263.75 g/mol

IUPAC Name

5-chloro-4-(diethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C9H14ClN3O2S/c1-3-13(4-2)9-7(10)5-12-6-8(9)16(11,14)15/h5-6H,3-4H2,1-2H3,(H2,11,14,15)

InChI Key

IIEIVFNLDSDWMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC=C1S(=O)(=O)N)Cl

Origin of Product

United States

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